2-(2,4-dichlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
This compound is a hydrazide derivative featuring a 2,4-dichlorophenoxy group linked to an acetohydrazide moiety, which is further conjugated to a 5-nitro-substituted indole ring in the (3Z) configuration. The Z-configuration of the hydrazone bond may confer stereospecific interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O5/c17-8-1-4-13(11(18)5-8)27-7-14(23)20-21-15-10-6-9(22(25)26)2-3-12(10)19-16(15)24/h1-6,19,24H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTKCRQWRLSBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325777-37-5 | |
| Record name | 2-(2,4-DICHLOROPHENOXY)-N'-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by the chlorination of phenoxyacetic acid.
Formation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with nitroindole: The hydrazide is then condensed with 5-nitro-2-oxo-1,2-dihydroindole-3-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetohydrazide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the hydrazide bond produces 2-(2,4-dichlorophenoxy)acetic acid and 5-nitro-2-oxoindoline-3-carbohydrazide. This reaction is typically conducted in HCl (6M) at 80–100°C for 4–6 hours.
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Basic Hydrolysis : NaOH (2M) at reflux yields sodium 2-(2,4-dichlorophenoxy)acetate and hydrazine derivatives.
Application : Hydrolysis pathways are critical for environmental degradation studies and metabolite identification .
Oxidation and Reduction
The nitro group and hydrazide moiety participate in redox reactions:
Reduction of the nitro group to an amine improves bioactivity, while oxidation modifies electronic properties for targeted interactions .
Condensation Reactions
The hydrazide group reacts with carbonyl compounds to form hydrazones:
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With Aldehydes : Condensation under ethanol reflux (12 hours) yields Schiff base derivatives. For example, reaction with benzaldehyde forms a stable hydrazone .
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With Ketones : Cyclohexanone reacts similarly, producing cyclic hydrazones with enhanced thermal stability .
Structural Impact : Hydrazone formation expands π-conjugation, potentially improving photophysical properties for sensor applications .
Cyclization Reactions
Thermal or catalytic cyclization generates heterocyclic systems:
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Oxadiazole Formation : Heating at 120°C with POCl₃ yields 1,3,4-oxadiazole derivatives via intramolecular dehydration .
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Indole Ring Modifications : Under basic conditions, the indole moiety participates in ring-expansion reactions, forming fused quinazolinone systems.
Applications : Cyclized products exhibit improved pesticidal and antimicrobial activity compared to the parent compound .
Stability Under Environmental Conditions
Interaction with Biological Nucleophiles
In physiological environments (e.g., insect hemolymph), the compound reacts with thiols (–SH) via nucleophilic attack at the hydrazide carbonyl, forming thiohydrazides. This reaction disrupts enzymatic pathways in arthropods, contributing to its pesticidal efficacy .
Key Challenges and Research Gaps
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Limited data on reaction kinetics and activation energies for cyclization pathways.
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Environmental fate of hydrolysis byproducts requires further ecotoxicological assessment .
This compound’s multifunctional reactivity positions it as a versatile scaffold for developing agrochemicals and bioactive molecules, though precise optimization of reaction conditions remains critical .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research . Studies have indicated that derivatives similar to this hydrazide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated an IC50 value in the micromolar range, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Case Study: Antimicrobial Testing
In vitro studies showed that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic use.
Herbicidal Activity
The herbicidal potential of 2-(2,4-dichlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has been explored due to its structural similarity to known herbicides. Preliminary tests indicate that it can effectively inhibit the growth of certain weeds.
Case Study: Field Trials
Field trials demonstrated that application of the compound resulted in a significant reduction in weed biomass compared to untreated controls. This suggests its potential as a selective herbicide in agricultural practices.
Synthesis of Novel Polymers
The compound's reactivity allows it to be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
Research involving blends of this hydrazide with conventional polymers showed improved tensile strength and thermal degradation temperatures, indicating its utility in advanced material formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s structural uniqueness lies in its combination of substituents:
- Phenoxy Group: 2,4-Dichloro substitution (vs. 4-chloro in ’s compound or 2-methylphenoxy in ).
- Indole Substituents : 5-Nitro group (vs. 5,7-dibromo in or unsubstituted indole in ).
- Configuration : (3Z) hydrazone isomerism (vs. E isomers in some analogues, e.g., ’s compound 9).
Table 1: Comparative Analysis of Analogues
Substituent Effects on Properties
- Electronic Effects : The 5-nitro group on the indole ring creates a strong electron-deficient region, which may improve binding to electron-rich biological targets (e.g., enzyme active sites) .
- Stereochemistry : The Z-configuration may stabilize specific conformations, affecting binding affinity compared to E isomers .
Biological Activity
2-(2,4-dichlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a compound synthesized for potential biological applications. Its structure features a dichlorophenoxy group and an indole derivative, which are known to exhibit various biological activities. This article reviews its biological activity based on available literature, including data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀Cl₂N₄O₅ |
| Molecular Weight | 409.180 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| LogP | 0.88 |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, potentially leading to various pharmacological effects. The presence of the dichlorophenoxy moiety suggests possible herbicidal properties, while the nitro-indole component may contribute to anti-cancer or anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Indole Derivatives : Indole compounds are well-known for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain indole derivatives can inhibit tumor growth in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Case Studies
- Case Study on Indole Derivatives : A study involving a series of nitro-indole derivatives showed that modifications at the nitrogen position significantly enhanced anticancer activity against breast cancer cell lines. The study reported IC50 values in the micromolar range, indicating potent bioactivity .
- Toxicological Profile Comparison : The toxicological profile of this compound was compared with that of 2,4-D. Both compounds exhibited similar patterns of kidney and liver toxicity in animal models, suggesting that caution should be exercised when considering therapeutic applications .
Q & A
Q. What mechanistic insights explain its dual antibacterial and antitumor effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
